molecular formula C7H2Cl3NO3 B6345121 2,4-Dichloro-5-nitrobenzoyl chloride CAS No. 713-28-0

2,4-Dichloro-5-nitrobenzoyl chloride

Cat. No.: B6345121
CAS No.: 713-28-0
M. Wt: 254.4 g/mol
InChI Key: MRJWZKHVENHUJA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a nitro group at the 5 position. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-nitrobenzoyl chloride can be synthesized through the chlorination and nitration of benzoyl chloride. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and nitration processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic reactions involved. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-nitrobenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.

    Hydrolysis: Water or aqueous sodium hydroxide solution.

Major Products Formed

    Substitution: 2,4-Dichloro-5-nitrobenzamide, 2,4-Dichloro-5-nitrobenzoate esters.

    Reduction: 2,4-Dichloro-5-aminobenzoyl chloride.

    Hydrolysis: 2,4-Dichloro-5-nitrobenzoic acid.

Scientific Research Applications

2,4-Dichloro-5-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-nitrobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoyl chloride: Similar structure but with only one chlorine atom.

    4-Nitrobenzoyl chloride: Lacks the chlorine substituents.

    2,4-Dichlorobenzoyl chloride: Lacks the nitro group.

Uniqueness

2,4-Dichloro-5-nitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination of electron-withdrawing groups significantly influences its reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical and biological properties .

Properties

IUPAC Name

2,4-dichloro-5-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWZKHVENHUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433850
Record name Benzoyl chloride, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-28-0
Record name Benzoyl chloride, 2,4-dichloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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